4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride: is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloromethyl group and a sulfonyl chloride group attached to the benzoxazole core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminophenol and chloromethyl benzoxazole.
Formation of Benzoxazole Core: The benzoxazole core is formed by the cyclization of 2-aminophenol with an appropriate reagent, such as chloroacetic acid, under acidic conditions.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the benzoxazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles to form new compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Products: Various substituted benzoxazole derivatives are formed through nucleophilic substitution.
Oxidation Products: Oxidation reactions can lead to the formation of sulfonic acids and other oxidized derivatives.
Condensation Products: Condensation reactions result in the formation of amides, imines, and other condensation products.
Scientific Research Applications
Chemistry: 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of fluorescent probes and labeling agents for biomolecules .
Medicine: It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The sulfonyl chloride group is particularly reactive and can form covalent bonds with amino acid residues, such as cysteine and lysine, in proteins.
Comparison with Similar Compounds
Benzoxazole-2-sulfonyl chloride: Similar to 4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride but lacks the chloromethyl group.
4-Methylbenzo[d]oxazole-2-sulfonyl chloride: Contains a methyl group instead of a chloromethyl group.
4-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness: this compound is unique due to the presence of both the chloromethyl and sulfonyl chloride groups. This combination imparts specific reactivity and allows for diverse chemical modifications. The chloromethyl group enhances its electrophilicity, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H5Cl2NO3S |
---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-4-5-2-1-3-6-7(5)11-8(14-6)15(10,12)13/h1-3H,4H2 |
InChI Key |
HMQBIMRGRLNSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.